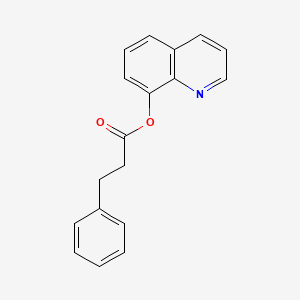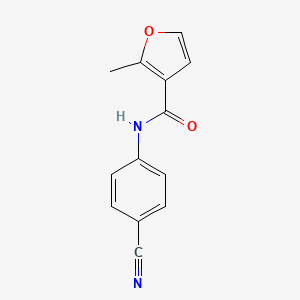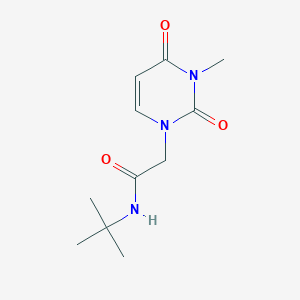
n-(Tert-butyl)-2-(3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(Tert-butyl)-2-(3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)acetamide: is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biochemistry, particularly in nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(Tert-butyl)-2-(3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)acetamide typically involves the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Tert-butyl Group: This step may involve the alkylation of the pyrimidine ring using tert-butyl halides in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the tert-butyl group.
Reduction: Reduction reactions could target the carbonyl groups in the pyrimidine ring.
Substitution: Nucleophilic substitution reactions could occur at the acetamide group or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals or agrochemicals.
Biology
In biological research, derivatives of pyrimidine are often studied for their potential as enzyme inhibitors or as components of nucleic acid analogs.
Medicine
In medicine, pyrimidine derivatives are explored for their antiviral, antibacterial, and anticancer properties. This compound could be investigated for similar therapeutic potentials.
Industry
In the industrial sector, such compounds might be used in the development of new materials or as intermediates in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action for n-(Tert-butyl)-2-(3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)acetamide would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,4-Dioxo-3,4-dihydropyrimidine: A simpler pyrimidine derivative without the tert-butyl and acetamide groups.
N-(tert-Butyl)-2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide: A closely related compound with slight structural variations.
Uniqueness
The presence of the tert-butyl group and the acetamide moiety in n-(Tert-butyl)-2-(3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)acetamide may confer unique chemical properties, such as increased steric hindrance and specific electronic effects, which could influence its reactivity and biological activity.
Properties
Molecular Formula |
C11H17N3O3 |
|---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
N-tert-butyl-2-(3-methyl-2,4-dioxopyrimidin-1-yl)acetamide |
InChI |
InChI=1S/C11H17N3O3/c1-11(2,3)12-8(15)7-14-6-5-9(16)13(4)10(14)17/h5-6H,7H2,1-4H3,(H,12,15) |
InChI Key |
VQZRIULXWBMQTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)CN1C=CC(=O)N(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


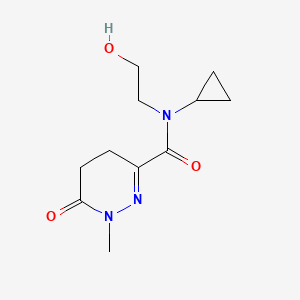
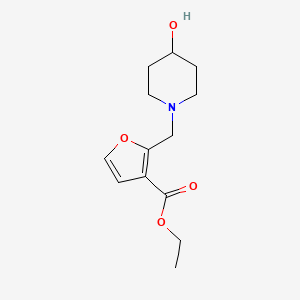
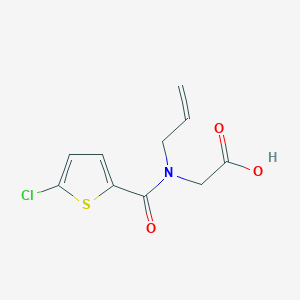
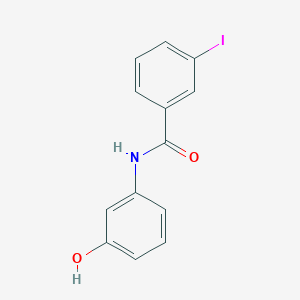

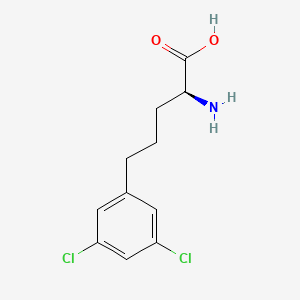
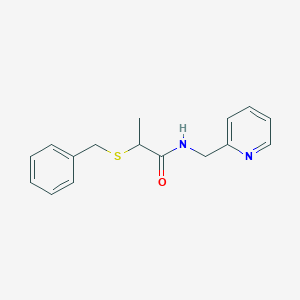
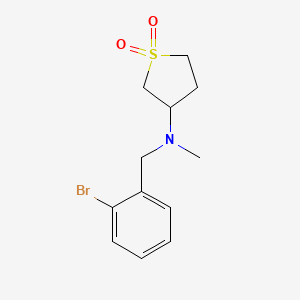
![n-(2-(Isopentyloxy)ethyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14906493.png)
![n-Methyl-n-(2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3h)-yl)ethyl)glycine](/img/structure/B14906494.png)
![N-(6-Nitro-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-yl)acetamide](/img/structure/B14906509.png)
